molecular formula C47H51NO14 B1255830 beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid

beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid

Cat. No. B1255830
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-XAZOAEDWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paclitaxel is a compound extracted from the Pacific yew tree Taxus brevifolia with antineoplastic activity. Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. This agent also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). (NCI04)
Paclitaxel is an antineoplastic agent which acts by inhibitor of cellular mitosis and which currently plays a central role in the therapy of ovarian, breast, and lung cancer. Therapy with paclitaxel has been associated with a low rate of serum enzyme elevations, but has not been clearly linked to cases of clinically apparent acute liver injury.
A cyclodecane isolated from the bark of the Pacific yew tree, TAXUS BREVIFOLIA. It stabilizes MICROTUBULES in their polymerized form leading to cell death.

properties

Product Name

beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31?,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1

InChI Key

RCINICONZNJXQF-XAZOAEDWSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(CC1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

synonyms

7 epi Taxol
7-epi-Taxol
Anzatax
Bris Taxol
NSC 125973
NSC-125973
NSC125973
Onxol
Paclitaxel
Paclitaxel, (4 alpha)-Isomer
Paxene
Praxel
Taxol
Taxol A
Taxol, Bris

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid
Reactant of Route 2
Reactant of Route 2
beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid
Reactant of Route 3
beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid
Reactant of Route 4
Reactant of Route 4
beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid
Reactant of Route 5
beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid
Reactant of Route 6
beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.